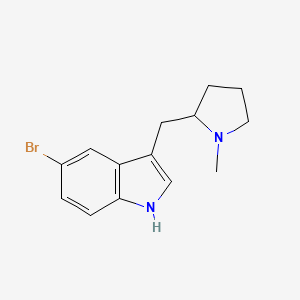

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Description

The exact mass of the compound 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXOJXALBTZEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573598, DTXSID50869927 | |

| Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_49280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312949-16-9 | |

| Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a pivotal intermediate in the manufacturing of the antimigraine drug Eletriptan.[1][2] The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthetic strategy, from retrosynthetic analysis to detailed, field-tested protocols. We will dissect the causality behind experimental choices, focusing on a robust and scalable synthetic route that employs a key Friedel-Crafts acylation followed by a highly efficient one-pot reduction. This guide emphasizes scientific integrity, providing self-validating protocols and authoritative references to support the discussed methodologies.

Introduction and Strategic Overview

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, often referred to as "BIP" in patent literature, is a molecule of significant pharmaceutical interest.[1][3] Its structure combines a halogenated indole scaffold with a chiral N-methylpyrrolidine moiety. The indole core is a privileged structure in medicinal chemistry, while the specific substitution pattern of BIP makes it the direct precursor to Eletriptan, a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist.[1][4]

The synthesis of such a molecule requires careful strategic planning, particularly concerning the construction of the C3-substituted indole and the control of stereochemistry on the pyrrolidine ring. This guide will focus on a convergent and efficient synthesis that has been proven effective and is detailed in the patent literature for its scalability and avoidance of hazardous reagents like lithium aluminum hydride (LAH).[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the indole C3 position and the adjacent methylene group. This approach simplifies the structure into two key building blocks: a 5-bromoindole synthon and a chiral (R)-1-methyl-2-pyrrolidinemethanol derivative. Further analysis of the forward synthesis reveals a more elegant approach: the formation of a keto-amide intermediate, which can be comprehensively reduced in a single, powerful step.

Caption: Retrosynthetic strategy for the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of the core building blocks.

Preparation of 5-Bromoindole

5-Bromoindole is a crucial starting material. While various methods exist for its synthesis, a common industrial route involves the dehydrogenation of 5-bromoindoline.[5] 5-bromoindoline itself can be prepared from N-acetylindoline via bromination and subsequent deacetylation.[5] An alternative and direct laboratory-scale method involves the direct bromination of indole, although this can sometimes lead to selectivity issues. For the purpose of this guide, we will reference a robust method starting from indoline, which provides good control and high purity.

Experimental Protocol: Synthesis of 5-Bromoindole from 5-Bromoindoline [5]

-

Reaction Setup: To a solution of 5-bromoindoline (30 g, 0.15 mol) in toluene (250 g), add activated carbon (50 g).

-

Dehydrogenation: Heat the suspension to 70°C and bubble oxygen through the mixture at a flow rate of 220 mL/min for approximately 15 hours. Monitor the reaction by a suitable chromatographic method (e.g., TLC or GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove the activated carbon.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to provide 5-bromoindole.

| Reagent/Solvent | Quantity | Moles | Purpose |

| 5-Bromoindoline | 30 g | 0.15 | Starting Material |

| Toluene | 250 g | - | Solvent |

| Activated Carbon | 50 g | - | Catalyst/Support |

| Oxygen | 220 mL/min | - | Oxidant |

Table 1: Reagents for the synthesis of 5-Bromoindole.

Core Synthesis: Acylation and One-Pot Reduction

This section details the central transformation of the synthesis: the coupling of the indole and pyrrolidine fragments and the subsequent reduction to the final product.

Friedel-Crafts Acylation of 5-Bromoindole

The formation of the key keto-amide intermediate, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, is achieved via a Friedel-Crafts acylation reaction. This involves reacting 5-bromoindole with an activated form of N-benzyloxycarbonyl-(R)-proline. Patent literature describes a process where 5-bromoindole is treated with a Grignard reagent (like ethylmagnesium bromide) to form the indolylmagnesium bromide, which then reacts with the activated proline derivative.[2] This enhances the nucleophilicity of the indole at the C3 position, facilitating the acylation.

One-Pot Multi-Reduction of the Keto-Amide Intermediate

The final and most critical step is the reduction of the keto-amide intermediate. The authoritative choice of reagent here is sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), commercially known as Red-Al®. This reagent is preferred over the highly pyrophoric and hazardous lithium aluminum hydride (LAH), especially for industrial-scale synthesis.[1][3]

Causality of Reagent Choice: The expertise in selecting SDMA lies in its remarkable efficiency. In a single reaction, it accomplishes three crucial transformations:

-

Reduction of the Ketone: The C3-acyl group is reduced to a methylene group.

-

Reduction of the Amide: The proline amide carbonyl is reduced to a methylene group.

-

Reduction of the Carbamate: The N-benzyloxycarbonyl (Cbz) protecting group is reduced to an N-methyl group.

This one-pot, multi-component reduction is a hallmark of an elegant and efficient synthesis, significantly reducing the number of steps, purification procedures, and overall production time.

Sources

- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 2. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents [patents.google.com]

- 3. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Page loading... [guidechem.com]

A Technical Guide to the Physicochemical Properties of 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a key intermediate in the synthesis of the selective 5-HT₁B/1D receptor agonist Eletriptan, which is used for the treatment of migraines.[1][2] This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the molecule's identity, structural characteristics, and critical physicochemical parameters including acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical resource for laboratory investigation and process development. All data and methodologies are grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.

Compound Identification and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a chiral indole derivative.[2] The (R)-enantiomer is the specific stereoisomer that serves as the crucial precursor to Eletriptan.[1][2] Therefore, this guide will focus primarily on the properties of the (R)-enantiomer.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | [2][3] |

| CAS Number | 143322-57-0 ((R)-enantiomer) | [2][3][4] |

| Molecular Formula | C₁₄H₁₇BrN₂ | [3][4][] |

| Molecular Weight | 293.20 g/mol | [3][4][] |

| Canonical SMILES | CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br | [3] |

| InChIKey | JCXOJXALBTZEFE-GFCCVEGCSA-N |[2][3] |

Molecular Structure:

The molecule consists of a brominated indole ring system substituted at the 3-position with a methyl-pyrrolidine moiety. This structure confers both acidic and basic properties, which are fundamental to its overall physicochemical profile.

Core Physicochemical Properties: Data and Scientific Insights

The interplay of a molecule's physicochemical properties governs its behavior from chemical synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

|---|---|---|

| logP | 3.6 (Computed) | Measures lipophilicity; impacts membrane permeability, solubility, and protein binding.[3] |

| pKa (Basic) | ~9.8 (Estimated for pyrrolidine N) | Determines the ionization state of the basic center at physiological pH, impacting solubility and receptor interaction.[6] |

| pKa (Acidic) | ~17 (Estimated for indole N-H) | The indole N-H is weakly acidic and generally not ionized under physiological conditions but is relevant for synthetic chemistry.[7] |

| Aqueous Solubility | Data not available; expected to be low but pH-dependent. | Critical for bioavailability and formulation; low solubility can hinder absorption and lead to unreliable in vitro data.[8][9] |

| Boiling Point | 412.9 ± 25.0 °C (Predicted) | Defines physical state and informs purification conditions (e.g., distillation).[2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | Relevant for formulation and process chemistry calculations.[2] |

Acidity and Basicity (pKa): The Amphoteric Nature

This molecule possesses two key ionizable centers:

-

The Acidic Center: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17.[7] Consequently, this proton will not dissociate under physiological or most laboratory conditions. Deprotonation requires a very strong base and is primarily a consideration for synthetic transformations rather than biopharmaceutical properties.[7]

The diagram below illustrates the dominant species of the molecule across a physiological and synthetic pH range.

Caption: Dominant ionization states at different pH ranges.

Lipophilicity (logP and logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. The computed logP of 3.6 suggests that the uncharged molecule is highly lipophilic and would preferentially partition into a lipid environment over an aqueous one.[3]

However, for an ionizable compound, the distribution coefficient (logD) is a more biologically relevant metric, as it accounts for partitioning of all species (ionized and neutral) at a given pH. Due to the basic pKa of ~9.8, at pH 7.4 the molecule is almost entirely in its protonated, cationic form. This ionization dramatically increases its affinity for the aqueous phase, resulting in a much lower logD₇.₄ value compared to its logP. This pH-dependent lipophilicity is a critical factor influencing the compound's ability to cross biological membranes.[10]

Aqueous Solubility

Aqueous solubility is a cornerstone property for any potential drug candidate or intermediate.[11] Low solubility can cause poor absorption and bioavailability, and may lead to erroneous results in in vitro assays.[8][9]

The solubility of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is intrinsically linked to its pKa.

-

At neutral and acidic pH (<8): The compound will exist as its protonated salt, and its solubility is expected to be significantly higher.

-

At basic pH (>11): The compound will be in its neutral, free-base form. Given its high logP, the solubility in this state is expected to be very low.

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is considered the "gold standard" measurement, typically performed on solid material during lead optimization.[9][11]

Experimental Determination Protocols

To ensure trustworthy and reproducible data, standardized protocols are essential. The following sections detail step-by-step methodologies for determining the key physicochemical properties discussed.

Protocol for pKa Determination via Potentiometric Titration

Rationale: This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the inflection point of the titration curve. It is a robust and widely accepted method for ionizable compounds.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the titration.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to ensure the basic nitrogen is fully protonated at the start.

-

Titration: Place the solution in a thermostatted vessel at 25°C under an inert atmosphere (N₂). Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots.

-

Data Collection: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region on the curve). Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to identify the equivalence point more precisely.

Protocol for logP Determination via Shake-Flask Method (OECD 107)

Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient. It directly measures the concentration of the solute in both phases after they have reached equilibrium.[13]

Caption: Workflow for Shake-Flask logP Determination.

Methodology:

-

Phase Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 12, to ensure the compound is in its neutral form). Pre-saturate the octanol with buffer and the buffer with octanol by mixing them overnight and then separating.

-

Dissolution: Dissolve a known amount of the compound in the pre-saturated buffer.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separation funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: Allow the layers to separate completely. If emulsions form, centrifugation may be required.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13]

Protocol for Thermodynamic Aqueous Solubility via Shake-Flask Method

Rationale: This method determines the equilibrium solubility, providing a definitive value for formulation and preclinical development. It is considered the "gold standard" for solubility measurement.[9]

Methodology:

-

Preparation: Add an excess amount of the solid compound (to ensure a saturated solution is formed) to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, separate the solid excess from the solution via filtration or centrifugation. Care must be taken to avoid compound loss due to adsorption to the filter material.

-

Quantification: Dilute the resulting clear, saturated solution and analyze the compound concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Reporting: The solubility is reported in units such as µg/mL or µM.

References

-

PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-3-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole. Retrieved from Pharmaffiliates. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from Creative Biolabs. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from Creative Bioarray. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796–805. [Link]

- Google Patents. (2008). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from Molinspiration. [Link]

-

Pion Inc. (2024). Introduction to log P and log D in drug development. Retrieved from Pion Inc. [Link]

- Google Patents. (2008). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

-

ResearchGate. (n.d.). Titration curves of indole in different solvent mixtures at 25 o C. Retrieved from ResearchGate. [Link]

-

Te Bhemes. (2023). Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review. [Link]

-

precisionFDA. (n.d.). (R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE. Retrieved from precisionFDA. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a personal or institutional document source. [Link]

-

Química Organica.org. (n.d.). Indole. Retrieved from Química Organica.org. [Link]

-

MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from MDPI. [Link]

Sources

- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 143322-57-0 CAS MSDS ((R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]

- 7. Indole [quimicaorganica.org]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Introduction to log P and log D in drug development [pion-inc.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Functional Role and Implied Mechanism of Action of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Preamble: Defining the "Action" of a Key Intermediate

In the landscape of drug discovery and development, not all molecules are destined for direct therapeutic application. A significant cohort of chemical entities serve as critical building blocks, or intermediates, whose "action" is not defined by their intrinsic pharmacological activity, but by their pivotal role in the synthesis of a final, potent drug substance. This guide focuses on (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a molecule whose primary significance and, in a broader sense, its mechanism of action, is realized through its conversion to the potent anti-migraine agent, Eletriptan.

While the intrinsic receptor binding and functional activity of this bromo-indole derivative are not extensively characterized in publicly available literature, its molecular scaffold forms the core of Eletriptan. Therefore, to understand the functional implications of this molecule, we must delve into the well-documented mechanism of action of Eletriptan. This guide will elucidate the established pharmacology of Eletriptan as the ultimate expression of the chemical potential of its key intermediate.

Chemical Identity and Structural Significance

(R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a chiral indole derivative with the molecular formula C₁₄H₁₇BrN₂ and a molecular weight of 293.20 g/mol .[1][2] Its structure is characterized by an indole nucleus brominated at the 5-position and substituted at the 3-position with a (R)-(1-methylpyrrolidin-2-yl)methyl group. This specific stereochemistry is crucial for the biological activity of the final product, Eletriptan, as it correctly orients the molecule for optimal interaction with its target receptors.[1]

The presence of the bromine atom at the 5-position is a key feature for its role as a synthetic intermediate, providing a reactive site for the subsequent chemical modifications that lead to Eletriptan.

The Primary Role: A Precursor to Eletriptan

The predominant function of (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is to serve as a key intermediate in the synthesis of Eletriptan.[1][3][4] The mechanism of action of this intermediate is therefore intrinsically linked to the pharmacological profile of Eletriptan. The conversion of the bromo-compound to Eletriptan introduces the pharmacophore necessary for high-affinity binding to specific serotonin receptors.

The Pharmacological Culmination: Mechanism of Action of Eletriptan

Eletriptan is a second-generation triptan that functions as a potent and selective agonist for the serotonin 5-HT₁B and 5-HT₁D receptor subtypes.[5][6] Its therapeutic efficacy in the acute treatment of migraine headaches stems from a multi-faceted mechanism involving these receptors.[5]

Receptor Binding Profile

Eletriptan exhibits high affinity for human 5-HT₁B and 5-HT₁D receptors.[1][2] The binding affinities for Eletriptan are summarized in the table below.

| Receptor Subtype | Binding Affinity (Kᵢ/Kₑ) [nM] |

| 5-HT₁B | 3.14 (Kₑ) |

| 5-HT₁D | 0.92 (Kₑ) |

| 5-HT₁F | High Affinity (Qualitative) |

| 5-HT₁A | Modest Affinity |

| 5-HT₁E | Modest Affinity |

| 5-HT₂B | Modest Affinity |

| 5-HT₇ | Modest Affinity |

Data compiled from multiple sources.

Kinetic studies have demonstrated that [³H]eletriptan has a significantly faster association rate and a slower dissociation rate at the 5-HT₁D receptor compared to the first-generation triptan, sumatriptan.[1][2]

Downstream Signaling Pathways

The 5-HT₁B and 5-HT₁D receptors are G-protein coupled receptors (GPCRs) that couple to the Gᵢ/Gₒ family of G-proteins. Upon agonist binding, such as Eletriptan, the following signaling cascade is initiated:

-

G-protein Activation: The Gᵢ/Gₒ protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.

This signaling cascade ultimately results in a reduction of neuronal excitability.

Figure 2: Dual physiological effects of Eletriptan leading to migraine relief.

Experimental Protocols for Mechanistic Characterization

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole for the 5-HT₁B and 5-HT₁D receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant 5-HT₁B or 5-HT₁D receptor are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.2 mM EDTA) is prepared.

-

Competition Binding:

-

A constant concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]Eletriptan or [³H]GR125743) is used.

-

Increasing concentrations of the unlabeled test compound (5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole) are added.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation (inhibition of adenylyl cyclase).

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole as an agonist at the 5-HT₁B and 5-HT₁D receptors.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT₁B or 5-HT₁D receptor are cultured.

-

Assay Conditions:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

-

Compound Treatment: Increasing concentrations of the test compound are added to the cells.

-

Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. The EC₅₀ and Eₘₐₓ values are determined from this curve.

Conclusion

The mechanism of action of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is best understood through its functional destiny as a precursor to Eletriptan. While its intrinsic pharmacological activity remains to be fully elucidated, its chemical structure provides the essential foundation for the high-affinity 5-HT₁B/₁D agonism that defines Eletriptan's therapeutic effect. The true "action" of this intermediate lies in its successful transformation into a potent therapeutic agent that provides relief for migraine sufferers through a well-defined mechanism of cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release. Future studies may choose to explore the direct pharmacological profile of this intermediate, but its current and primary role in the scientific and pharmaceutical landscape is firmly established.

References

-

precisionFDA. (n.d.). (R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Eletriptan. In StatPearls. Retrieved from [Link] [5]11. U.S. Food and Drug Administration. (n.d.). RELPAX (eletriptan hydrobromide) tablets label. Retrieved from [Link] [6]12. IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). eletriptan. Retrieved from [Link]

Sources

- 1. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for the compound 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. This molecule is a key intermediate in the synthesis of several pharmacologically active compounds, notably as a precursor to Eletriptan, a serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines.[1][2] A thorough understanding of its spectroscopic properties is paramount for ensuring purity, confirming identity, and enabling robust process development in a research and drug development setting.

The structural complexity of this molecule, featuring a bromo-substituted indole core linked to a chiral N-methylpyrrolidine moiety, gives rise to a rich and informative spectroscopic signature. This document will dissect these signatures, offering not just the data, but also the underlying scientific rationale for the observed spectral features.

Molecular Identity and Structure

Prior to any spectroscopic analysis, establishing the fundamental properties of the target molecule is crucial. This contextualizes the expected data and aids in its interpretation.

-

Molecular Weight: 293.20 g/mol [][6]

-

CAS Numbers:

-

Structure:

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For a molecule like 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, the presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a readily identifiable marker in the mass spectrum.

Expected Mass Spectrum Data

The following table summarizes the anticipated key signals in the electron ionization (EI) mass spectrum.

| m/z (Relative Intensity %) | Ion Identity | Mechanistic Rationale |

| 292/294 (50/50) | [M]⁺ | Molecular Ion: The presence of a doublet with equal intensity is the classic signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 208 (100) | [M - C₅H₁₀N]⁺ | Base Peak: This highly stable fragment results from the benzylic cleavage and loss of the N-methylpyrrolidinyl-methyl radical. The resulting ion is a resonance-stabilized indoleninium cation. |

| 84 (80) | [C₅H₁₀N]⁺ | N-methylpyrrolidine Fragment: This prominent fragment arises from the cleavage of the bond between the methylene bridge and the indole ring, with the positive charge retained on the nitrogen-containing aliphatic portion. |

| 129 (40) | [M - C₅H₁₀N - Br]⁺ | Loss of Bromine: Subsequent loss of a bromine radical from the indoleninium cation [m/z 208]. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for acquiring a high-resolution mass spectrum suitable for structural confirmation.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electron ionization source is used.

-

Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph for purified samples.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to cause ionization and induce characteristic fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Trustworthiness Check: The observation of the 1:1 isotopic pattern for all bromine-containing fragments is a self-validating feature of this protocol. The accurate mass measurement of the molecular ion should be within 5 ppm of the theoretical value (292.0575 for C₁₄H₁₇⁷⁹BrN₂).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | br s | 1H | NH -1 | The indole NH proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and exchange. |

| ~7.80 | d | 1H | H-4 | This proton is ortho to the bromine atom and in the deshielding zone of the pyrrole ring, hence it appears downfield. |

| ~7.30 | d | 1H | H-7 | This proton is adjacent to the benzene ring fusion. |

| ~7.20 | dd | 1H | H-6 | This proton is coupled to both H-7 and H-4 (meta-coupling). |

| ~7.10 | s | 1H | H-2 | The proton at the 2-position of the indole ring is a singlet. |

| ~3.20 | m | 1H | H-2' | The chiral center proton on the pyrrolidine ring will be a complex multiplet due to coupling with the adjacent methylene protons. |

| ~3.05 & ~2.65 | m | 2H | CH₂ -bridge | These diastereotopic methylene protons will exhibit complex splitting due to coupling with the H-2' proton. |

| ~2.40 | s | 3H | N-CH₃ | The N-methyl group is a sharp singlet as it has no adjacent protons to couple with. |

| ~2.30 - 1.60 | m | 6H | Pyrrolidine CH₂ | The remaining three methylene groups of the pyrrolidine ring will appear as a series of overlapping multiplets. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Table of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135.0 | C-7a | Quaternary carbon at the ring junction. |

| ~128.5 | C-3a | Quaternary carbon at the ring junction. |

| ~125.0 | C-2 | Carbon adjacent to the indole nitrogen. |

| ~124.5 | C-6 | Aromatic CH carbon. |

| ~121.0 | C-4 | Aromatic CH carbon. |

| ~112.5 | C-7 | Aromatic CH carbon. |

| ~112.0 | C-5 | Carbon bearing the bromine atom (signal intensity may be reduced). |

| ~110.0 | C-3 | Quaternary carbon to which the side chain is attached. |

| ~68.0 | C-2' | Chiral carbon of the pyrrolidine ring. |

| ~57.0 | C-5' | Pyrrolidine carbon adjacent to the nitrogen. |

| ~41.0 | N-CH₃ | N-methyl carbon. |

| ~32.0 | CH₂-bridge | Methylene bridge carbon. |

| ~30.0 | C-3' | Pyrrolidine methylene carbon. |

| ~22.0 | C-4' | Pyrrolidine methylene carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Integrated Spectroscopic Workflow

The effective characterization of a molecule like 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole relies on an integrated approach where data from multiple techniques are used synergistically to build a complete picture.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.

Conclusion

The spectroscopic characterization of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a clear example of applying fundamental analytical principles to a molecule of pharmaceutical relevance. The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition, with the bromine isotopic pattern serving as an internal validation point. NMR spectroscopy, through detailed analysis of chemical shifts and coupling patterns, allows for the precise assignment of each proton and carbon in the structure. Together, these techniques provide a robust and definitive confirmation of the molecule's identity and purity, which is essential for its application in drug discovery and development.

References

-

Aghazadeh, M., Baradarani, M. M., Helliwell, M., & Joule, J. A. (2011). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-3-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole. Retrieved from: [Link]

-

PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Retrieved from: [Link]

- Google Patents. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

Sources

- 1. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]

- 2. cphi-online.com [cphi-online.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]

A Comprehensive Technical Guide to the Crystal Structure Determination of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identifiers

| Identifier | Value |

| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole[1] |

| CAS Number | 143322-57-0[1][2] |

| Molecular Formula | C14H17BrN2[1][] |

| Molecular Weight | 293.20 g/mol [1][] |

Introduction: The Significance of 5-Bromoindole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] The introduction of a bromine atom at the 5-position, as in 5-bromoindole, significantly alters the molecule's electronic properties and provides a versatile handle for further chemical modification.[5][6] This strategic halogenation often enhances biological activity and is a key feature in compounds developed for a range of therapeutic areas, including oncology, neurology, and infectious diseases.[4][7][8]

The target molecule, 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, is a key intermediate in the synthesis of important pharmaceutical agents like Eletriptan, a serotonin 5-HT1B/1D receptor agonist used for treating migraines.[2][9] Determining its precise three-dimensional structure is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides invaluable data on conformation, bond angles, and potential intermolecular interactions, which are critical for understanding how the molecule interacts with biological targets.

-

Drug Design and Optimization: High-resolution structural data enables computational modeling and structure-based drug design, facilitating the development of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[10]

-

Physicochemical Property Control: Crystal packing and polymorphism, which are revealed through structural analysis, directly influence properties such as solubility, stability, and bioavailability.

This guide outlines the complete, self-validating workflow required to obtain and analyze this crucial structural information.

Part 1: Synthesis and Purification of the Target Compound

The initial and most critical step is the synthesis of high-purity 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. Impurities can significantly hinder or prevent the growth of diffraction-quality single crystals.[11]

Synthetic Protocol

A robust synthesis can be adapted from established patent literature, which describes the preparation of this compound as a key intermediate.[9][12] The following protocol is a generalized representation of such a synthesis.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: A solution of the precursor, (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, is prepared in a suitable aprotic solvent such as dry tetrahydrofuran (THF).[9]

-

Reduction: This solution is added dropwise to a stirred solution of a reducing agent, like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), in toluene under an inert nitrogen atmosphere. The temperature is carefully maintained between 30-40°C during the addition.[9]

-

Reaction Monitoring: The mixture is heated (e.g., to 50°C) for a set period (e.g., 60 minutes) to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Extraction: After cooling the reaction mixture (e.g., to 5°C), the reaction is carefully quenched with water, followed by an aqueous base solution (e.g., 10% NaOH). The product is then extracted into an organic solvent like toluene. The aqueous layer is typically extracted multiple times to maximize yield.[9]

-

Purification: The combined organic phases are dried over an anhydrous salt (e.g., sodium sulphate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system like toluene/heptane.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Part 2: Crystallization

Crystallization is both a purification technique and the method for obtaining the single crystals required for X-ray diffraction. It is often described as more of an art than a science, requiring patience and experimentation.[11] The fundamental principle is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice.[11]

Choosing a Crystallization Method

Several methods can be employed to grow single crystals of small organic molecules.[13] For a novel compound, it is advisable to screen multiple conditions in parallel.

Common Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. This is often the simplest method to set up.[13]

-

Vapor Diffusion: This is a highly successful method.[13] The compound is dissolved in a small amount of a "good" solvent (one in which it is readily soluble). This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[13]

-

Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator or freezer).[13]

Experimental Protocol for Crystallization Screening

Objective: To identify a solvent or solvent system that yields diffraction-quality single crystals.

-

Purity Check: Ensure the starting material is of the highest possible purity (>98% by HPLC or NMR).

-

Solvent Selection: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane, toluene). A suitable solvent is one in which the compound is moderately soluble when hot but less soluble when cold.[11][14]

-

Setup for Slow Evaporation:

-

In several small vials, dissolve ~5-10 mg of the compound in 0.5-1.0 mL of different promising solvents.

-

Cover the vials with parafilm and poke a few small holes with a needle.

-

Place the vials in a quiet, vibration-free location and observe over several days.

-

-

Setup for Vapor Diffusion (Good Solvent / Poor Solvent):

-

Dissolve ~5-10 mg of the compound in a minimal amount (~0.2 mL) of a "good" solvent (e.g., dichloromethane or acetone) in a small inner vial.

-

Place this vial inside a larger jar containing a few mL of a "poor" solvent (e.g., hexane or diethyl ether).

-

Seal the jar and store it in a quiet location.

-

-

Observation: Regularly inspect the vials under a microscope for the formation of clear, well-defined single crystals. Amorphous powders, oils, or dendritic growths are undesirable.

Crystallization Workflow Diagram

Caption: A parallel workflow for screening crystallization conditions.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] It provides detailed information on bond lengths, bond angles, and the overall molecular geometry.[10]

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to reconstruct a 3D model of the electron density within the crystal, from which the atomic structure is determined.[16]

Step-by-Step Data Acquisition and Structure Solution Protocol:

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable crystal. An ideal crystal is clear, has well-defined faces, and is typically 0.1-0.3 mm in size.

-

Carefully mount the crystal on a goniometer head (e.g., using a cryoloop and a small amount of cryo-protectant oil).

-

-

Data Collection:

-

Mount the goniometer on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to cool the crystal, minimizing thermal motion and radiation damage.

-

The instrument software is used to center the crystal in the X-ray beam.

-

An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.

-

A full data collection strategy is then executed, where the crystal is rotated and thousands of diffraction images are recorded from different orientations.[10]

-

-

Data Reduction:

-

The raw diffraction images are processed. This involves integrating the intensities of each diffraction spot and applying corrections for experimental factors (e.g., Lorentz and polarization effects). The output is a reflection file containing the Miller indices (h,k,l) and intensity for each measured reflection.

-

-

Structure Solution and Refinement:

-

The reflection file is used as input for structure solution software (e.g., SHELXT, Olex2). The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the electron density.

-

This initial model is refined against the experimental data. Atoms are assigned, and their positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process aimed at minimizing the R-factor, a measure of the goodness of fit.

-

-

Structure Validation:

-

The final structure is validated using tools like PLATON or CheckCIF to ensure it is chemically reasonable and free of errors. The final output is typically a Crystallographic Information File (CIF).

-

SC-XRD Workflow Diagram

Caption: The end-to-end process of single-crystal X-ray diffraction.

Part 4: Analysis of Crystallographic Data

Once a crystal structure is solved and refined, a wealth of information becomes available. As no public structure exists for the title compound, the following table presents exemplar data, illustrating the type of information that would be obtained. This data is based on typical values for similar indole derivatives.[17][18]

Hypothetical Crystallographic Data Summary

| Parameter | Exemplar Value | Explanation |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[17][18] |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[17][18] |

| a (Å) | 8.53 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.15 | Length of the 'b' axis of the unit cell. |

| c (Å) | 13.42 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1372 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ (final) | < 0.05 | A key indicator of the quality of the structural model. |

| wR₂ (final) | < 0.15 | A weighted R-factor based on all data. |

Interpretation of Structural Features

A detailed analysis of the CIF file would focus on several key areas:

-

Molecular Conformation: The relative orientation of the indole ring and the methylpyrrolidine moiety is of primary interest. Torsion angles will define the preferred conformation in the solid state, which can be compared with computational models to understand conformational flexibility.

-

Bond Lengths and Angles: These should be compared to standard values to confirm the chemical structure and identify any unusual geometric features that might indicate electronic or steric strain.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, key interactions to investigate would include:

-

N-H···π Interactions: The indole N-H group is a good hydrogen bond donor and can interact with the electron-rich π system of an adjacent indole ring.[17]

-

Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor, which could play a significant role in directing the crystal packing.

-

van der Waals Forces: These ubiquitous forces will contribute to the overall stability of the crystal lattice.

-

Understanding these interactions is not only crucial for solid-state chemistry but also provides insights into how the molecule might interact with a protein binding pocket.

Conclusion

Determining the crystal structure of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is an essential undertaking for any research program focused on this molecule or its derivatives. While challenging, a systematic approach combining meticulous synthesis, extensive crystallization screening, and precise X-ray diffraction analysis can reliably yield the desired high-resolution structural data. This guide provides a robust and scientifically grounded framework for this process. The resulting crystal structure will serve as a foundational tool, accelerating efforts in drug design, chemical synthesis, and materials science by providing unambiguous insight into the molecule's three-dimensional architecture.

References

-

Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

-

Grzesiak, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

-

Grzesiak, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. PubMed Central. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved from [Link]

-

Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. Retrieved from [Link]

- Myasnikov, E. N., et al. (2009). Crystallization of Organic Compounds. John Wiley & Sons.

-

5-Bromoindole. (n.d.). Chem-Impex International. Retrieved from [Link]

- Aronhime, J., et al. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. U.S.

- Aronhime, J., et al. (2008). A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Grzesiak, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

-

Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PubMed Central. Retrieved from [Link]

-

The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Starzak, K., et al. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]

-

Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2021). PubMed Central. Retrieved from [Link]

- Method for preparing 5-bromoindole. (2012). Google Patents.

-

Aghazadeh, M., et al. (2011). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. ResearchGate. Retrieved from [Link]

-

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 9. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. excillum.com [excillum.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]

"5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole literature review"

An In-Depth Technical Guide to 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive literature review of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, a key chiral indole derivative. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, chemical properties, and burgeoning therapeutic relevance, particularly as a crucial intermediate in the synthesis of the anti-migraine drug Eletriptan and in the context of related psychoactive tryptamines.

Introduction: The Significance of a Brominated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of a bromine atom at the 5-position of the indole ring, as seen in 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, can significantly modulate a molecule's physicochemical properties, often enhancing its biological activity and metabolic stability.[1] This particular compound, often referred to in literature and patents as "BIP" (Bromo Indole Pyrrolidine), is a chiral molecule with the (R)-configuration being of primary pharmaceutical interest.[2] Its molecular formula is C₁₄H₁₇BrN₂ with a molecular weight of 293.20 g/mol .[2]

The principal significance of (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole lies in its role as a pivotal intermediate in the industrial synthesis of Eletriptan (marketed as Relpax®), a selective serotonin 5-HT₁B/₁D receptor agonist used for the acute treatment of migraine headaches.[2][3] The stereochemistry of the (1-methylpyrrolidin-2-yl)methyl moiety is critical for the potent and selective biological activity of Eletriptan, mimicking the pharmacophore of serotonin receptor agonists.[2]

Beyond its established role as a drug precursor, the 5-bromoindole moiety is present in other compounds with significant neuropharmacological activity, such as 5-bromo-N,N-dimethyltryptamine (5-Br-DMT), a non-hallucinogenic psychoplastogen with rapid-acting antidepressant properties.[4][5] This dual relevance makes a thorough understanding of the synthesis, chemistry, and biological context of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole invaluable for researchers in both process chemistry and medicinal chemistry.

Synthesis and Purification: Pathways to a Key Intermediate

The synthesis of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is well-documented in patent literature, reflecting its commercial importance. The primary synthetic route involves the reduction of a carbonyl precursor.

Reductive Amination Pathway

The most common and industrially scalable synthesis involves the reduction of the amide carbonyl of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.[3][6] This method is advantageous as it establishes the crucial stereocenter early in the synthetic sequence.

Experimental Protocol:

-

Reaction Setup: A solution of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester in a suitable anhydrous solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran, or MTBE) is prepared under an inert atmosphere (e.g., dry nitrogen).[3][6]

-

Addition of Reducing Agent: A reducing agent is added dropwise to the stirred solution, maintaining the temperature below 50°C.[3] A variety of reducing agents have been successfully employed, including:

-

Reaction Monitoring and Quenching: The reaction is stirred at a controlled temperature (e.g., 48°C) for several hours until completion, which can be monitored by techniques such as TLC or HPLC.[6] Upon completion, the reaction is carefully quenched by the dropwise addition of an aqueous base, such as 5% aqueous NaOH, while maintaining a low temperature (15-20°C).[6]

-

Workup and Extraction: The reaction mixture is typically diluted with an organic solvent (e.g., toluene) and water. The organic layer is separated, and the aqueous layer may be back-extracted with the organic solvent. The combined organic extracts are washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is obtained by evaporation of the solvent. Purification is typically achieved by crystallization from a suitable solvent system, such as toluene/heptane or ethyl acetate followed by toluene.[3][6]

Purity and Yield:

| Purification Method | Yield | Purity (Norm %) | Reference |

| Crystallization from Toluene/Heptane | 73% | Not Specified | [3] |

| Crystallization from Toluene | 86% | 97.7% | [3] |

| Stirring with MTBE, followed by crystallization from Toluene | 86% | 97.7% | [6] |

| Dissolving in hot Ethyl Acetate, followed by crystallization from Toluene | 83% | Not Specified | [6] |

Alternative Purification via Oxalate Salt Formation

An alternative to direct crystallization of the free base involves the formation and subsequent decomposition of the oxalate salt. This method can offer improved purity and consistency.[2]

Experimental Protocol:

-

Oxalate Salt Formation: The crude 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is treated with oxalic acid in a suitable solvent to precipitate the oxalate salt.

-

Liberation of the Free Base: The isolated BIP oxalate salt is suspended in deionized water.[7][8] The pH of the mixture is adjusted to ~7.8 with an aqueous solution of sodium carbonate.[7][8]

-

Extraction and Crystallization: Toluene is added, and the mixture is stirred. The organic layer containing the free base is separated, washed, and then concentrated under reduced pressure.[7][8] The product crystallizes upon cooling and can be washed with cold toluene and n-heptane.[7][8]

This method is reported to yield the product with a purity of 99.12% and a yield of 90.5%.[7][8] The advantages cited include the elimination of chromatographic purification and a reduction in solvent consumption.[2]

Diagram of the General Synthetic Pathway:

Caption: Proposed signaling pathway for the antidepressant effects of 5-Br-DMT.

Future Directions and Therapeutic Potential

The literature on 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole itself is predominantly focused on its synthesis. However, the broader context provided by Eletriptan and 5-Br-DMT opens up intriguing avenues for future research.

-

Novel Serotonergic Agents: The core structure of this molecule could serve as a template for the design of novel serotonergic agents. Modifications to the pyrrolidine ring or the indole nitrogen could lead to compounds with unique receptor selectivity profiles.

-

Non-Hallucinogenic Psychoplastogens: Given the properties of 5-Br-DMT, derivatives of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole could be synthesized and screened for psychoplastogenic and antidepressant activity, with a low propensity for hallucinogenic effects.

-

Probes for Receptor Pharmacology: The compound and its enantiomer could be radiolabeled and used as research tools to probe the binding pockets of serotonin receptors.

Conclusion

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound of significant industrial and potential medicinal interest. Its synthesis is well-optimized, driven by its crucial role as a precursor to the blockbuster anti-migraine drug, Eletriptan. The chemical properties of this brominated indole derivative are well-understood, allowing for its versatile use in further chemical transformations. While its own pharmacological profile has not been extensively studied, the activities of its direct derivative, Eletriptan, and its structural analog, 5-Br-DMT, highlight the therapeutic potential of the 5-bromo-indole scaffold in targeting serotonergic pathways for the treatment of neurological and psychiatric disorders. Future research into novel derivatives of this compound is warranted and holds the promise of yielding new therapeutic agents with improved efficacy and safety profiles.

References

- Title: Process for preparing 5-bromo-3-[(R)

-

Title: Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential Source: PubMed URL: [Link]

-

Title: Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential Source: Universitat Ramon Llull URL: [Link]

- Title: A process for preparing 5-bromo-3-[(r)

-

Title: (PDF) Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential Source: ResearchGate URL: [Link]

-

Title: Synthesis of 5-bromo-tryptamine Source: PrepChem.com URL: [Link]

-

Title: Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Source: Read by QxMD URL: [Link]

- Source: Google Patents (US8633239B2)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 4. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merit.url.edu [merit.url.edu]

- 6. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 7. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]

- 8. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of Tryptamine Derivatives

Introduction

Tryptamine, a monoamine alkaloid derived from the amino acid tryptophan, serves as the foundational scaffold for a vast and diverse class of biologically active compounds.[1][2] Its indole ring and ethylamine side chain are features shared with the endogenous neurotransmitter serotonin (5-hydroxytryptamine), predisposing many of its derivatives to interact with the serotonergic system.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of tryptamine derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and burgeoning therapeutic potential, while also providing detailed experimental protocols for their evaluation. The narrative is designed to not only present data but to explain the causal logic behind experimental design and interpretation, fostering a deeper understanding of this compelling chemical class.

I. The Tryptamine Scaffold: A Privileged Structure in Neuropharmacology

The tryptamine core is a privileged structure in medicinal chemistry, forming the basis for neurotransmitters, psychedelic compounds, and a range of therapeutics.[2][4] Modifications to the indole ring, the ethylamine side chain, or the terminal amino group can dramatically alter a compound's pharmacological profile, leading to a spectrum of activities from potent psychedelic effects to targeted therapeutic actions with no hallucinogenic properties.[5]

General Synthetic Pathways

The synthesis of tryptamine derivatives is a cornerstone of medicinal chemistry, with several established routes. A common and versatile method is the Fischer indole synthesis, where a phenylhydrazine and an aldehyde or ketone are reacted in the presence of an acid catalyst to form the indole ring.[1] Another prevalent approach involves the Henry reaction, where an indole-3-carboxaldehyde is condensed with a nitroalkane, followed by reduction of the resulting nitrovinyl group to the ethylamine side chain.[6] More contemporary methods also employ enzymatic processes to achieve specific substitutions.[1] Understanding these synthetic routes is crucial for the rational design and generation of novel derivatives for biological screening.

II. Mechanisms of Action: Targeting the Serotonergic System and Beyond

The biological effects of most tryptamine derivatives are primarily mediated through their interaction with serotonin (5-HT) receptors.[3] There are at least 15 subtypes of 5-HT receptors, grouped into 7 families, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[7] The affinity and efficacy of a tryptamine derivative at these various receptor subtypes dictate its specific biological activity.

The Central Role of the 5-HT2A Receptor

The 5-HT2A receptor, a Gq/11-coupled GPCR, is the primary target for classic psychedelic tryptamines like psilocybin (the prodrug to psilocin) and N,N-dimethyltryptamine (DMT).[5][7] Agonism at this receptor is strongly correlated with hallucinogenic effects in humans and the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic activity.[8]

5-HT2A Receptor Downstream Signaling

Activation of the 5-HT2A receptor initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9] Beyond this primary pathway, 5-HT2A receptor activation can also engage other signaling pathways, such as the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as activating distinct signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[8]

The concept of functional selectivity , or biased agonism, is critical in understanding the diverse effects of tryptamine derivatives. This theory posits that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream pathways over others.[8] This explains why some 5-HT2A agonists are psychedelic while others are not.

Interaction with Other Receptors

While the 5-HT2A receptor is a primary target, many tryptamine derivatives exhibit promiscuous binding profiles, interacting with other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C) as well as other receptor systems, which contributes to their complex pharmacological effects.[9][10] For instance, some tryptamines also show affinity for dopamine and adrenergic receptors, and even the serotonin transporter (SERT).[10]

III. Structure-Activity Relationships (SAR)

The biological activity of a tryptamine derivative is intricately linked to its chemical structure. Subtle modifications can lead to profound changes in receptor affinity, functional efficacy, and psychedelic potential.

-

Indole Ring Substitutions: Substitutions at the 4- and 5-positions of the indole ring are particularly significant. A hydroxyl or methoxy group at the 4- or 5-position often enhances affinity for 5-HT2A receptors.[9]

-

N-Alkyl Substitutions: The nature of the substituents on the terminal nitrogen atom influences potency and pharmacokinetics. N,N-dimethylated tryptamines (DMTs) are common, but increasing the size of the alkyl groups can alter activity.[5]

-

Side Chain Modifications: Alterations to the ethylamine side chain, such as alpha-methylation, can increase metabolic stability by making the compound a poorer substrate for monoamine oxidase (MAO), the primary enzyme responsible for tryptamine metabolism.[4]